Fasn-IN-1: A Technical Guide to its Role in the Inhibition of Fatty Acid Synthase
Fasn-IN-1: A Technical Guide to its Role in the Inhibition of Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling. This has made FASN a compelling target for anticancer drug development. Fasn-IN-1 (also known as TVB-2460) is a potent and specific inhibitor of FASN. This technical guide provides an in-depth overview of Fasn-IN-1, its mechanism of action, and its impact on key cellular signaling pathways.
Core Concepts: Fasn-IN-1 and Fatty Acid Synthase
Fasn-IN-1 is a small molecule inhibitor that targets the enzymatic activity of FASN. FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. By inhibiting this process, Fasn-IN-1 disrupts the supply of essential building blocks for cancer cells, leading to a cascade of downstream effects that ultimately inhibit tumor growth.
Chemical Properties of Fasn-IN-1:
| Property | Value |
| Chemical Formula | C18H25N3O3S2 |
| Molecular Weight | 395.54 g/mol |
| CAS Number | 1808260-84-5 |
Quantitative Data
The efficacy of Fasn-IN-1 as a FASN inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Compound | Target | IC50 | Cell Line/System |
| Fasn-IN-1 | Fatty Acid Synthase (FASN) | 10 nM[1] | Biochemical Assay |
Signaling Pathways Modulated by Fasn-IN-1
FASN inhibition by Fasn-IN-1 has been shown to impact critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN has been demonstrated to suppress this pathway. Specifically, FASN inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This reduction in Akt activation can, in turn, inhibit cell proliferation and induce apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a driver in many cancers. FASN has been implicated in the regulation of this pathway. Inhibition of FASN can lead to a reduction in both the total protein and mRNA levels of β-catenin, a key transcriptional co-activator in the Wnt pathway. This suggests that FASN inhibition can suppress Wnt signaling at both the transcriptional and protein stability levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Fasn-IN-1's activity. Below are protocols for key experiments.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the synthesis of fatty acids.
Workflow:
Methodology:
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Prepare Reagents:
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Reaction Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.
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Substrates: 50 µM Acetyl-CoA and 50 µM Malonyl-CoA in reaction buffer.
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Cofactor: 150 µM NADPH in reaction buffer.
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Enzyme: Purified FASN or cell lysate containing FASN.
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Inhibitor: Serial dilutions of Fasn-IN-1 in a suitable solvent (e.g., DMSO).
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Assay Procedure:
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In a 96-well plate, add the reaction buffer.
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Add the FASN enzyme preparation to each well.
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Add the various concentrations of Fasn-IN-1 or vehicle control to the wells.
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Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding the substrate and cofactor mix.
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Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.
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Data Analysis:
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Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute).
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Determine the percent inhibition for each Fasn-IN-1 concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the Fasn-IN-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Fasn-IN-1 on cell viability and proliferation.
Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of Fasn-IN-1 or vehicle control for 24, 48, or 72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following treatment with Fasn-IN-1.
Methodology:
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Cell Lysis: Treat cells with Fasn-IN-1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
Fasn-IN-1 is a potent inhibitor of fatty acid synthase with significant potential as an anticancer agent. Its ability to disrupt the lipogenic activity of cancer cells and modulate key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted role of Fasn-IN-1 in cancer biology and to accelerate its development as a targeted therapy.
